3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with naphthalene-1-yl ethyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .
Chemical Reactions Analysis
3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-(benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde:
N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide: Used in the synthesis of various benzoxazole-based compounds with diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-(2-naphthalen-1-yloxyethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19-20(16-9-3-4-10-18(16)23-19)12-13-22-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUVRGFNCPFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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